molecular formula C4H5BrN2O B1375471 4-Bromo-3-methoxy-1h-pyrazole CAS No. 1147011-26-4

4-Bromo-3-methoxy-1h-pyrazole

Cat. No. B1375471
CAS RN: 1147011-26-4
M. Wt: 177 g/mol
InChI Key: PUFHRMDRFZPMHL-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1H-pyrazole is a compound with the molecular weight of 177 . It has the IUPAC name 4-bromo-3-methoxy-1H-pyrazole and its Inchi Code is 1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) .


Synthesis Analysis

The synthesis of 4-bromo-3-methoxy-1H-pyrazole involves the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide . This reaction is carried out in an alkaline medium and the product is obtained in good yield after column chromatography . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methoxy-1H-pyrazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Bromo (hetero)arenes, such as 4-Bromo-3-methoxy-1H-pyrazole, are valuable starting materials for further functionalization, for instance via metalation reactions (halogen-metal exchange) or transition-metal-catalyzed cross-coupling reactions . With an OH- or OR function in ortho-position to the bromo atom, such (hetero)arenes can be considered as potential precursors for condensed systems involving a ring-oxygen atom .


Physical And Chemical Properties Analysis

4-Bromo-3-methoxy-1H-pyrazole is a solid compound . It is stored at a temperature between 2-8°C in a sealed, dry environment .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

4-Bromo-3-methoxy-1H-pyrazole, with a protected OH-group in position 3 and a bromo substituent in position 4 of the pyrazole nucleus, can be considered as a desirable starting compound for further transformation . The increasing popularity of pyrazoles in several fields of science suggests potential future directions for research and development .

properties

IUPAC Name

4-bromo-5-methoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFHRMDRFZPMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxy-1h-pyrazole

CAS RN

1147011-26-4
Record name 4-bromo-5-methoxy-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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